N-(2-methoxybenzyl)cyclopentanamine
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Description
N-(2-methoxybenzyl)cyclopentanamine (NMB-CP) is a cyclic amine compound that has been studied extensively for its various applications in scientific research. NMB-CP is a derivative of cyclopentanamine and is used as a building block for the synthesis of various compounds. It is also used as a reagent in organic synthesis and as a ligand for coordination chemistry. NMB-CP has been studied for its potential use in drug discovery, drug delivery, and other biomedical applications.
Scientific Research Applications
Receptor Interaction Profiles
- Background: N-(2-methoxybenzyl)phenethylamines (NBOMe drugs) are psychoactive substances with complex pharmacological profiles. They are known to potently interact with serotonergic receptors and other monoamine receptors and transporters. The substitution of 2C drugs with N-2-methoxybenzyl increases binding affinity at various receptors, predicting strong hallucinogenic effects similar to LSD (Rickli et al., 2015).
Metabolic Profile Studies
- Metabolism Analysis: Studies have investigated the metabolism of N-2-methoxybenzylated compounds (NBOMes), identifying major metabolic pathways. These include O-demethylation, hydroxylation, and subsequent conjugation processes. Species-specific differences in metabolism have been noted, emphasizing the importance of tailored studies for each substance (Šuláková et al., 2021).
Analytical Characterization
- Chemical Analysis: Various NBOMe derivatives, including those with an N-(2-methoxybenzyl) structure, have been analyzed using methods like mass spectrometry, infrared spectroscopy, and chromatography. These analytical techniques are crucial for identifying and differentiating these compounds in both clinical and forensic contexts (Poklis et al., 2015).
Enantioselective Synthesis
- Industrial Application: Certain N-(2-methoxybenzyl) compounds, like cyclohexanols and cyclopentanols, are important in the synthesis of juvenile hormone analogs, which act as insect growth regulators. Enantioselective transesterification processes have been explored for synthesizing these compounds (Brunet et al., 1999).
Pharmacological Studies
- Drug Design: NBOMe compounds are studied for their psychoactive properties, which arise from their action as agonists at serotonin 5-HT2A receptors. Understanding the pharmacology of these compounds aids in both the development of new drugs and the evaluation of their potential misuse (Yoon et al., 2019).
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]cyclopentanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-13-9-5-2-6-11(13)10-14-12-7-3-4-8-12/h2,5-6,9,12,14H,3-4,7-8,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGORSHWNTYOFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355155 |
Source
|
Record name | N-(2-methoxybenzyl)cyclopentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)cyclopentanamine | |
CAS RN |
353777-76-1 |
Source
|
Record name | N-Cyclopentyl-2-methoxybenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=353777-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-methoxybenzyl)cyclopentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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